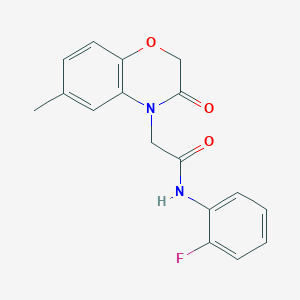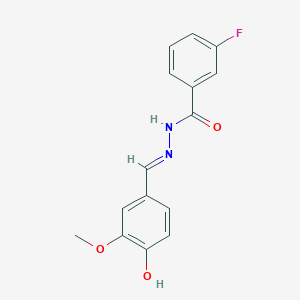
1-(4-chlorobenzoyl)-N-(2-fluorophenyl)prolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorobenzoyl)-N-(2-fluorophenyl)prolinamide is a chemical compound that has been widely studied for its potential use in scientific research. It is a proline-derived amide that has shown promise in a variety of applications, including as a potential treatment for various diseases and as a tool for studying biological systems.
科学研究应用
1-(4-chlorobenzoyl)-N-(2-fluorophenyl)prolinamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a treatment for various diseases, including cancer and Alzheimer's disease. Studies have shown that this compound can inhibit the growth of cancer cells and reduce the production of amyloid-beta, a protein that is associated with Alzheimer's disease.
Another area of interest is the use of 1-(4-chlorobenzoyl)-N-(2-fluorophenyl)prolinamide as a tool for studying biological systems. This compound has been used to study the role of certain enzymes in the body, as well as to investigate the mechanisms of various diseases.
作用机制
The mechanism of action of 1-(4-chlorobenzoyl)-N-(2-fluorophenyl)prolinamide is not fully understood, but it is believed to involve the inhibition of certain enzymes in the body. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell signaling.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-chlorobenzoyl)-N-(2-fluorophenyl)prolinamide can have a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells, reduce the production of amyloid-beta, and improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using 1-(4-chlorobenzoyl)-N-(2-fluorophenyl)prolinamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has shown promise in a variety of applications, including as a potential treatment for various diseases and as a tool for studying biological systems.
One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. Additionally, more research is needed to determine its safety and efficacy in humans.
未来方向
There are many potential future directions for research on 1-(4-chlorobenzoyl)-N-(2-fluorophenyl)prolinamide. One area of interest is the development of more potent and selective HDAC inhibitors based on this compound. Additionally, more research is needed to determine the safety and efficacy of this compound in humans, as well as its potential use in combination with other drugs.
Another area of interest is the use of this compound as a tool for studying the role of HDACs in various biological processes. This could involve investigating the effects of HDAC inhibition on gene expression, cell signaling, and other cellular processes.
Overall, 1-(4-chlorobenzoyl)-N-(2-fluorophenyl)prolinamide is a promising compound with many potential applications in scientific research. Further research is needed to fully understand its mechanisms of action and potential uses, but the current evidence suggests that it could be a valuable tool for studying biological systems and developing new treatments for various diseases.
合成方法
The synthesis of 1-(4-chlorobenzoyl)-N-(2-fluorophenyl)prolinamide involves the reaction of 4-chlorobenzoyl chloride with N-(2-fluorophenyl)prolinol in the presence of a base such as triethylamine. This reaction results in the formation of the target compound, which can be purified through various methods such as column chromatography or recrystallization.
属性
IUPAC Name |
1-(4-chlorobenzoyl)-N-(2-fluorophenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O2/c19-13-9-7-12(8-10-13)18(24)22-11-3-6-16(22)17(23)21-15-5-2-1-4-14(15)20/h1-2,4-5,7-10,16H,3,6,11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJHVMGAWWAAHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-(2-furylmethyl)-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6113973.png)

![ethyl 1'-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-3-carboxylate](/img/structure/B6113981.png)
![2-{[4-(diethylamino)phenyl]amino}-6-propyl-4(3H)-pyrimidinone](/img/structure/B6113983.png)
![N-[(2,1,3-benzothiadiazol-4-ylamino)carbonothioyl]-2-chlorobenzamide](/img/structure/B6113990.png)
![N-(2,5-dimethoxybenzyl)-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6113993.png)
![2-[3-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6114001.png)
![4-chloro-N'-[(2-hydroxy-1-naphthyl)methylene]benzenesulfonohydrazide](/img/structure/B6114005.png)
![N-allyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B6114008.png)
![1-(1-azepanyl)-3-[2-methoxy-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6114016.png)
![N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B6114025.png)
![1-[2-({4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)phenyl]ethanone](/img/structure/B6114029.png)
![2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B6114044.png)
